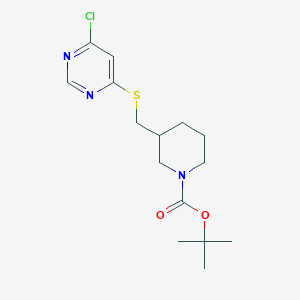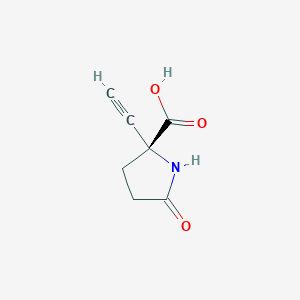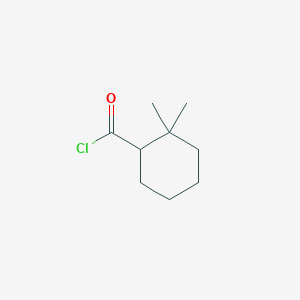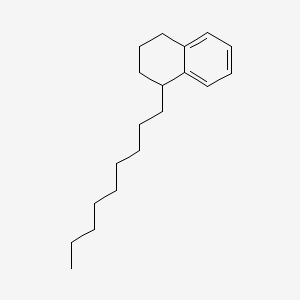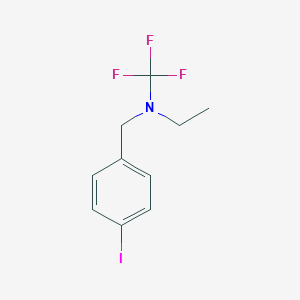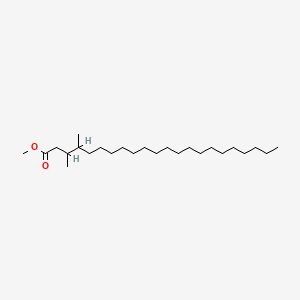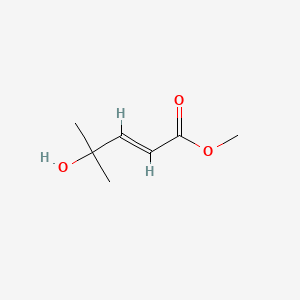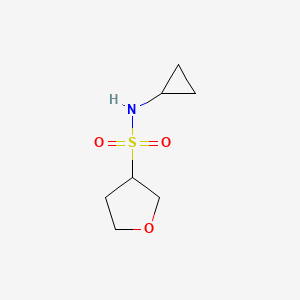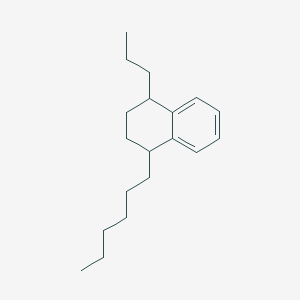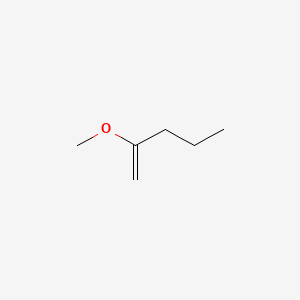![molecular formula C11H8O B13957335 3H-Naphtho[1,8-BC]furan CAS No. 771-06-2](/img/structure/B13957335.png)
3H-Naphtho[1,8-BC]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphtho[1,8-BC]furan is a heterocyclic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Naphtho[1,8-BC]furan can be achieved through several methods. One common approach involves the reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate with potassium hydroxide. This reaction yields a mixture of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan and 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan-2-carboxylic acid . Strong bases such as sodium hydroxide, sodium ethoxide, and sodium hydride are also effective in synthesizing 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of strong bases and specific reaction conditions, as mentioned above, can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Naphtho[1,8-BC]furan undergoes various chemical reactions, including electrophilic substitution and hydrogenation. For instance, 4,5-dihydro-3H-naphtho[1,8-BC]furans react with electrophilic reagents to form 2-substituted derivatives . Hydrogenation of these compounds results in the formation of 2a,3,4,5-tetrahydro-2H-naphtho[1,8-BC]furans .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include electrophilic reagents, hydrogen, and strong bases such as potassium hydroxide and sodium hydride . Reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from the reactions of this compound include 2-substituted 4,5-dihydro-3H-naphtho[1,8-BC]furans and 2a,3,4,5-tetrahydro-2H-naphtho[1,8-BC]furans .
Aplicaciones Científicas De Investigación
3H-Naphtho[1,8-BC]furan has several scientific research applications due to its unique structure and reactivity. It is used in the synthesis of various derivatives that exhibit biological and pharmacological activities. For example, dihydronaphthofurans, which are related compounds, have been studied for their photochromic properties and potential use in drug development . Additionally, naphthofuran derivatives have shown promise as protein tyrosine phosphatase 1B inhibitors, which could be useful in the treatment of diabetes mellitus .
Mecanismo De Acción
The mechanism of action of 3H-Naphtho[1,8-BC]furan involves its interaction with specific molecular targets and pathways. For instance, the formation of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan from its precursor involves the use of strong bases, which facilitate the reaction by deprotonating the starting material . The exact molecular targets and pathways involved in the biological activities of this compound derivatives are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3H-Naphtho[1,8-BC]furan include naphtho[1,2-b]benzofuran and naphtho[2,3-b]furans . These compounds share structural similarities with this compound but differ in the positioning of the furan ring and the specific substituents attached to the naphthalene ring.
Uniqueness: this compound is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form biologically active derivatives sets it apart from other naphthofuran compounds.
Propiedades
Número CAS |
771-06-2 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8O/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-4,6-7H,5H2 |
Clave InChI |
GJZOARLGJAUVJY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3C1=COC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


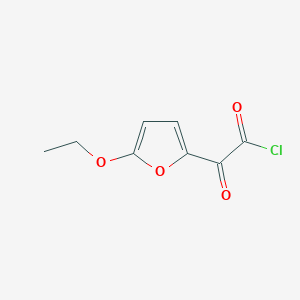
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
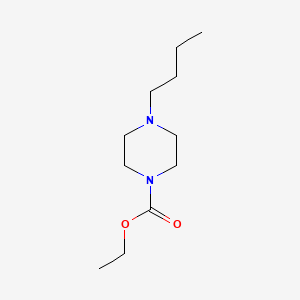
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
